molecular formula C7H7BN2O2 B1520919 Benzimidazole-2-boronic acid CAS No. 1375184-43-2

Benzimidazole-2-boronic acid

Cat. No.: B1520919
CAS No.: 1375184-43-2
M. Wt: 161.96 g/mol
InChI Key: FCMOQAOHOLTYBA-UHFFFAOYSA-N
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Description

Benzimidazole-2-boronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzimidazole-2-boronic acid is a boron-containing compound that has been studied for its potential in various applications, including medicinal chemistry . The primary targets of this compound are often associated with boron neutron capture therapy (BNCT), a form of cancer treatment . In BNCT, the amount and localization of boron-10 atoms in tumor tissues directly determine the therapeutic effect .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the context of BNCT, this compound can react with a fluorescence sensor, producing significant fluorescence in a highly quantitative and selective manner . This fluorescence can be used to visualize the distribution of the boronic acid within a living cell .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a boron reagent in Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The boronic acid in this compound is transferred from boron to palladium in a process known as transmetalation .

Pharmacokinetics

It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . This low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. For instance, in BNCT, the compound’s action results in the production of significant fluorescence, which can be used to visualize the distribution of the boronic acid within a living cell . This allows for the evaluation of various BNCT agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in the context of Suzuki–Miyaura coupling, the reaction conditions can significantly impact the success of the process . The reaction is known for its exceptionally mild and functional group tolerant conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Biochemical Analysis

Biochemical Properties

Benzimidazole-2-boronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid moiety of this compound can form a covalent bond with the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell . This interaction is particularly significant in the context of cancer therapy, as proteasome inhibitors can induce apoptosis in cancer cells by disrupting their protein homeostasis .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In cancer cells, for instance, this compound can induce cell cycle arrest and apoptosis by inhibiting proteasome activity . This inhibition leads to the accumulation of misfolded and damaged proteins, triggering the unfolded protein response and ultimately resulting in cell death . Additionally, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors and other signaling molecules, leading to changes in the expression of genes involved in cell proliferation, survival, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules, particularly enzymes. The boronic acid group in this compound can interact with the active sites of enzymes, such as proteasomes, by forming a reversible covalent bond with the hydroxyl groups of serine or threonine residues . This interaction inhibits the enzymatic activity, leading to the accumulation of substrates and subsequent cellular effects. In addition to enzyme inhibition, this compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of proteasome activity and accumulation of proteins . These effects can result in chronic cellular stress and apoptosis, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteasome activity and induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, this compound can lead to adverse effects, such as toxicity and damage to normal tissues . Threshold effects have been observed, with a certain dosage required to achieve therapeutic efficacy while minimizing toxic side effects . These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways of this compound involves its interaction with proteasomes, leading to the inhibition of protein degradation and accumulation of substrates . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism . These interactions can result in changes in the levels of key metabolites, such as amino acids, nucleotides, and lipids, affecting overall cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can interact with intracellular transporters and binding proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues and cells can influence its activity and therapeutic efficacy . For example, the selective accumulation of this compound in cancer cells can enhance its anticancer effects while minimizing toxicity to normal tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound can direct it to specific organelles, where it can exert its effects on cellular processes . For instance, the localization of this compound to the endoplasmic reticulum can enhance its ability to induce the unfolded protein response and apoptosis in cancer cells .

Properties

IUPAC Name

1H-benzimidazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMOQAOHOLTYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=CC=CC=C2N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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